alvaradoin E
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
[(2S,3R,4R,5R,6S)-6-[(9S)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,4,5-trihydroxyoxan-2-yl] acetate |
InChI |
InChI=1S/C22H22O9/c1-8-6-11-14(21-19(28)18(27)20(29)22(31-21)30-9(2)23)10-4-3-5-12(24)15(10)17(26)16(11)13(25)7-8/h3-7,14,18-22,24-25,27-29H,1-2H3/t14-,18+,19+,20+,21-,22+/m0/s1 |
InChI Key |
ANCSMTDJGPZSRP-ZKQYTOOUSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)O)O)C=CC=C3O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)OC(=O)C)O)O)O)C=CC=C3O |
Synonyms |
alvaradoin E |
Origin of Product |
United States |
Isolation, Characterization, and Synthetic Approaches
Bioactivity-Guided Isolation from Natural Sources
Alvaradoin E was first identified as part of a search for novel anticancer agents from plant sources. nih.goviiarjournals.org Its isolation was achieved from the leaves of the tropical tree Alvaradoa haitiensis, a member of the Picramniaceae family found in the Dominican Republic. nih.govsci-hub.senih.gov The isolation process was directed by bioactivity, specifically the compound's cytotoxic effect against the human oral epidermoid carcinoma (KB) cell line. sci-hub.senih.govnih.gov
The initial step in isolating this compound involved the preparation of a crude chloroform-soluble extract from the dried leaves of Alvaradoa haitiensis. iiarjournals.orgsci-hub.se This extract demonstrated significant cytotoxicity, prompting its further separation. iiarjournals.orgsci-hub.se The process, known as bioactivity-guided fractionation, uses the biological assay (in this case, cytotoxicity against KB cancer cells) to track the active components through various separation stages. nih.govsci-hub.senih.govmdpi.comnih.gov This ensures that the chemical purification process is focused on isolating the specific compounds responsible for the observed biological effect. The chloroform (B151607) extract was subjected to a series of liquid-liquid partitioning and chromatographic steps to yield progressively purer, active fractions.
Chromatography is a fundamental technique for separating the components of a mixture. journalagent.comnih.govijpsjournal.com In the isolation of this compound, various chromatographic methods were essential. After initial fractionation, it was discovered that the active fractions contained pairs of diastereoisomers. nih.gov this compound and its (10R) epimer, alvaradoin F, were isolated as one such pair. nih.govscispace.com The critical final separation of these closely related isomers was accomplished using normal-phase high-performance liquid chromatography (HPLC) with a diol column. nih.gov This high-resolution technique allowed for the purification of this compound, enabling its full structural characterization. nih.gov
Extraction and Fractionation Methodologies
Spectroscopic and Analytical Characterization Methodologies
Once isolated, the precise structure of this compound was determined using a combination of modern spectroscopic and spectrometric techniques. nih.gov These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
The structural analysis confirmed that this compound is an anthracenone (B14071504) C-glycoside. sci-hub.senih.govnih.gov This structure consists of a polycyclic aromatic core (anthracenone) linked to a sugar unit (glycoside) via a carbon-carbon bond.
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HRFABMS) established the molecular formula of this compound as C₂₂H₂₂O₉. nih.gov
Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy indicated the presence of hydroxyl (-OH) and carbonyl (C=O) functional groups, while UV analysis revealed a highly conjugated system, characteristic of the anthracenone core. sci-hub.seresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D NMR experiments (HSQC, HMBC) were pivotal. nih.gov These techniques mapped the proton and carbon framework of the molecule. Specifically, HMBC correlations were crucial in establishing the connection point of the sugar moiety to the anthracenone core at the C-10 position. nih.gov
| Technique | Observation | Inference |
|---|---|---|
| HRFABMS | Molecular ion peak [M + K]⁺ at m/z 469.0916 | Molecular formula: C₂₂H₂₂O₉ nih.gov |
| IR Spectroscopy | Absorptions at 3414, 1741, 1725, 1638 cm⁻¹ | Presence of hydroxy and carbonyl groups sci-hub.seresearchgate.net |
| UV Spectroscopy | λₘₐₓ at 201, 268, 296, 359 nm | Highly conjugated system sci-hub.seresearchgate.net |
| ¹³C NMR | Signals characteristic of an anthracenone and a glycosyl unit | Confirms the C-glycoside nature nih.gov |
| HMBC | Correlations from H-10 to C-5′ and H-5′ to C-5a | Confirms C-10 as the linkage point for the glycone nih.gov |
Determining the absolute configuration of chiral centers is a critical aspect of structural elucidation. mdpi.comfrontiersin.orgrsc.org this compound possesses a chiral center at the C-10 position. Its specific stereochemistry was determined to be S, designating it as (10S)-alvaradoin E. nih.govnih.gov This assignment was achieved through a combination of advanced NMR techniques and chiroptical spectroscopy.
ROESY NMR: Rotating-frame Overhauser effect spectroscopy (ROESY) provides information about the spatial proximity of atoms. Key ROESY correlations were observed between the proton at C-10 (H-10) and protons on the sugar ring (H-5′), as well as protons on the anthracenone core (H-4 and H-5). These correlations were consistent with the S configuration at C-10. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. The CD spectrum of this compound showed a distinct pattern, including a positive Cotton effect at 297 nm and negative Cotton effects at 323 and 268 nm. nih.gov This spectral signature was consistent with that of other known (10S)-anthracenone glycosides, such as (10S)-aloin, thereby confirming the stereochemical assignment. nih.gov
Elucidation of Core Anthracenone C-Glycoside Moiety
Total Synthesis of this compound and Related Analogues
The total synthesis of a natural product provides ultimate proof of its structure and allows for the preparation of analogues for further study. mdpi.comrsc.org A concise total synthesis of this compound, along with its epimer alvaradoin F and the related natural products uveoside and 10-epi-uveoside, has been successfully accomplished. tminehan.comnih.govcalstate.edu The synthesis confirmed the previously elucidated structure and stereochemistry.
The synthetic route featured several key strategic steps:
| Step | Reagents/Reaction | Purpose |
|---|---|---|
| Starting Materials | Chrysophanic acid and a protected bromosugar | Provided the core anthracenone and glycosyl building blocks tminehan.comnih.gov |
| C-Glycosylation | DBU-induced coupling of the starting materials | Formed the critical carbon-carbon bond between the aglycone and the sugar tminehan.comnih.gov |
| Oxidative Decarboxylation | Pb(OAc)₄-mediated Kochi reaction | Introduced the C-1′ oxygen atom on the sugar moiety, a key feature of the natural product tminehan.comnih.gov |
This synthetic achievement not only verified the structure of this compound but also provided a pathway to access larger quantities of the compound and its analogues for more extensive biological evaluation. tminehan.com
Retrosynthetic Strategies and Key Reaction Steps
The total synthesis of this compound has been accomplished through a concise and strategic route. nih.govacs.org The retrosynthetic analysis reveals a convergent strategy, disconnecting the molecule into two key building blocks: the aglycone, chrysophanic acid (also known as chrysophanol), and a protected sugar moiety. acs.orgfigshare.com
The core of the strategy hinges on the formation of the crucial C-C bond between the anthracenone core and the carbohydrate unit. The plan envisioned that this compound could be synthesized from a C-1' acetal (B89532) precursor. This precursor, in turn, would be derived from a β-C-glycoside intermediate. acs.orgfigshare.com This intermediate was planned to be constructed via a stereoselective coupling of chrysophanic acid and a suitable protected bromosugar. nih.govfigshare.com
Two key reactions are central to the successful execution of this synthetic plan:
DBU-induced C-glycosylation : This reaction forms the critical C-glycosidic bond between the chrysophanic acid aglycone and the protected sugar. nih.govacs.orgfigshare.com
Pb(OAc)₄-mediated Kochi reaction : A Hunsdiecker-type decarboxylative functionalization was ingeniously employed to install the sensitive C-1' oxygen atom, a key structural feature of this compound. acs.orgfigshare.com This approach circumvents the challenge of handling the acid-labile C-1' acetate (B1210297) group until the final stages of the synthesis. acs.org
The forward synthesis commences with the coupling of chrysophanic acid and a protected bromogalactose derivative to yield the β-C-glycoside. nih.gov Subsequent steps focus on the elaboration of the sugar moiety, leading to a carboxylic acid precursor necessary for the Kochi reaction. The successful execution of this reaction installs the C-1' oxygen functionality. Finally, deprotection and acetylation furnish the target molecule, this compound. figshare.com
Stereoselective Synthesis Methodologies (e.g., DBU-induced coupling)
A significant hurdle in the synthesis of this compound is the stereocontrolled formation of the β-C-glycosidic linkage. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base proved to be highly effective in achieving this transformation. nih.govfigshare.com
It is noteworthy that while the coupling is highly stereoselective at the anomeric center (C-1'), it results in a 1:1 mixture of diastereomers at the C-10 position of the anthracenone core. acs.org
Synthetic Challenges and Innovations
The synthesis of this compound is not without its difficulties, which necessitated innovative solutions.
One of the primary challenges was the installation of the acid-labile anomeric C-1' acetate group present in the natural product. acs.org Direct introduction of this functionality early in the synthesis would likely lead to decomposition under various reaction conditions. To overcome this, an innovative strategy was devised wherein a more stable acetal moiety was installed at the C-1' position. This was achieved through a Pb(OAc)₄-mediated Kochi reaction on a carboxylic acid precursor. acs.orgfigshare.com This Hunsdiecker-type reaction allowed for the introduction of the C-1' oxygen atom late in the synthetic sequence. The resulting acetal could then be converted to the final acetate group in one of the penultimate steps, thus protecting the sensitive functionality throughout the synthesis. acs.orgfigshare.com
Another significant challenge was the formation of a 1:1 mixture of diastereomers at the C-10 position during the key DBU-induced coupling step. acs.org Attempts to chromatographically separate these diastereomers at various stages of the synthesis were unsuccessful. acs.org
Molecular and Cellular Pharmacology of Alvaradoin E
Mechanistic Investigations of Cellular Responses
The primary mechanism of Alvaradoin E's anticancer activity is the induction of apoptosis. nih.gov This has been observed in several human cancer cell lines, including those of the prostate (LNCaP), epidermoid carcinoma (KB), and colon (Col2). nih.gov A series of detailed investigations have elucidated the key events in the apoptotic cascade initiated by this compound.
Induction of Apoptosis
This compound triggers apoptosis through a series of well-defined cellular events, marking it as a potent inducer of this cell death pathway. nih.gov
A hallmark of apoptosis is the condensation of chromatin within the nucleus. Treatment of LNCaP human prostate cancer cells with this compound has been shown to cause this characteristic morphological change. researchgate.netvulcanchem.com Using DAPI staining, researchers observed that exposure to this compound at concentrations ranging from 0.4 to 50 µM for 24 to 48 hours resulted in significant chromatin condensation, a key indicator of apoptosis. nih.goviiarjournals.org
Table 1: Effect of this compound on Chromatin Condensation in LNCaP Cells
| Concentration (µM) | Treatment Time (hours) | Observation |
|---|---|---|
| 0.4 - 50 | 24 | Chromatin Condensation |
| 0.4 - 50 | 48 | Chromatin Condensation |
Data from DAPI staining assays. nih.goviiarjournals.org
Early in the apoptotic process, a disruption of the mitochondrial membrane potential occurs. This compound has been found to induce dose-dependent depolarization of the mitochondrial membrane in LNCaP cells. researchgate.netvulcanchem.com This was demonstrated using a DiOC6 uptake assay, where treatment with this compound at concentrations from 0.07 to 1.12 µM for 12 hours led to a measurable decrease in mitochondrial membrane potential, signaling an early apoptotic event. nih.goviiarjournals.org
Table 2: this compound-Induced Mitochondrial Membrane Depolarization in LNCaP Cells
| Concentration (µM) | Treatment Time (hours) | Effect |
|---|---|---|
| 0.07 | 12 | Dose-dependent membrane depolarization |
| 0.14 | 12 | Dose-dependent membrane depolarization |
| 0.28 | 12 | Dose-dependent membrane depolarization |
| 0.56 | 12 | Dose-dependent membrane depolarization |
| 0.86 | 12 | Dose-dependent membrane depolarization |
| 1.12 | 12 | Dose-dependent membrane depolarization |
Data from DiOC6 uptake assay. nih.goviiarjournals.org
A later event in apoptosis is the cleavage of DNA into smaller fragments. Treatment of HL-60 promyelocytic leukemia cells with this compound has been shown to cause significant DNA fragmentation. nih.gov A TUNEL assay revealed that exposure to 1.12 µM this compound for 32 hours increased the percentage of cells with fragmented DNA from 1.2% to 12.1%, a 10-fold increase. researchgate.netvulcanchem.comiiarjournals.org
Table 3: DNA Fragmentation in HL-60 Cells Treated with this compound
| Concentration (µM) | Treatment Time (hours) | FITC-dUTP Binding Increase |
|---|---|---|
| 1.12 | 32 | 10-fold (from 1.2% to 12.1%) |
Data from TUNEL assay. researchgate.netvulcanchem.comiiarjournals.org
Caspases, a family of cysteine proteases, are central to the execution of apoptosis. Their activation occurs in a cascade, with initiator caspases activating executioner caspases. While direct studies on this compound's effect on specific caspases are not extensively detailed in the provided context, the induction of apoptosis strongly implies the involvement of these enzymatic cascades. The apoptotic process is known to involve the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3. nih.gov
The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in regulating apoptosis. An increase in the Bax/Bcl-2 ratio is a key indicator of a shift towards cell death. While specific studies detailing the direct effect of this compound on the Bcl-2/Bax ratio are not available in the provided search results, the observed mitochondrial membrane depolarization is a downstream consequence of an increased Bax/Bcl-2 ratio. This suggests that this compound likely modulates the expression or function of these proteins to favor apoptosis.
Caspase Activation Cascades
Cell Cycle Modulation (Implied by apoptosis induction)
The induction of apoptosis by this compound strongly implies an underlying modulation of the cell cycle. Apoptosis, or programmed cell death, is intricately linked with cell cycle checkpoints, which are regulatory mechanisms that ensure the proper sequence and fidelity of cell division. researchgate.netnih.gov When DNA damage is irreparable or other cellular processes are critically compromised, these checkpoints can trigger apoptosis to eliminate the damaged cell.
The cytotoxic effects of this compound have been associated with its ability to induce apoptosis in various cancer cell lines, including epidermoid, prostate, and colon carcinomas, as well as promyelocytic leukemia. minervamedica.it Studies have shown that treatment with this compound leads to characteristic morphological and biochemical markers of apoptosis. For instance, in LNCaP human prostate cancer cells, this compound induced chromatin condensation, a hallmark of apoptosis, at concentrations ranging from 0.4 to 50 µM over 24 to 48 hours. researchgate.netnih.gov Furthermore, early apoptotic events such as dose-dependent mitochondrial membrane depolarization were observed in LNCaP cells treated with this compound at concentrations as low as 0.07 µM for 12 hours. researchgate.netnih.gov
In HL-60 promyelocytic leukemia cells, this compound treatment (0.07 µM for 24 hours) led to an 8.6-fold increase in annexin (B1180172) V-FITC binding, indicating the externalization of phosphatidylserine (B164497), another key event in early apoptosis. researchgate.netnih.gov Additionally, a TUNEL assay on HL-60 cells treated with 1.12 µM this compound for 32 hours showed a 10-fold increase in DNA fragmentation, a characteristic of late-stage apoptosis. researchgate.netnih.gov While these findings directly demonstrate the pro-apoptotic activity of this compound, they indirectly suggest that the compound likely influences cell cycle progression, potentially causing cell cycle arrest at critical checkpoints, which in turn initiates the apoptotic cascade. researchgate.netresearchgate.net The precise mechanisms by which this compound modulates specific cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs), require further investigation to be fully elucidated. researchgate.net
| Cell Line | Concentration | Duration | Apoptotic Event | Fold Increase |
| HL-60 | 0.07 µM | 24 h | Annexin V-FITC binding | 8.6 |
| HL-60 | 1.12 µM | 32 h | DNA fragmentation (TUNEL) | 10.0 |
| LNCaP | 0.4 - 50 µM | 24 - 48 h | Chromatin condensation | - |
| LNCaP | 0.07 - 1.12 µM | 12 h | Mitochondrial membrane depolarization | Dose-dependent |
Identification and Characterization of Molecular Targets
The anticancer activity of this compound is attributed to its ability to interact with and modulate specific molecular targets within the cell. These interactions disrupt key signaling pathways and cellular processes that are often dysregulated in cancer.
Signaling Pathway Modulation (e.g., NF-κB Pathway Inhibition)
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. nih.govwikipedia.org In many cancers, the NF-κB pathway is constitutively active, which contributes to tumor growth and resistance to therapy. nih.gov Inhibition of this pathway is therefore a key strategy in cancer treatment. nih.govmdpi.com Natural products are a rich source of compounds that can modulate NF-κB activity. nih.gov While direct studies on this compound's effect on the NF-κB pathway are limited, the induction of apoptosis by this compound suggests a potential link. minervamedica.itresearchgate.net The NF-κB pathway is known to regulate the expression of anti-apoptotic proteins, and its inhibition can sensitize cells to apoptosis. nih.govwikipedia.org Further research is needed to determine if this compound directly inhibits key components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the translocation of NF-κB dimers to the nucleus. dovepress.com
Kinase Activity Modulation (e.g., AMP-activated protein kinase (AMPK) Activation)
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. wikipedia.org It is activated in response to low cellular energy levels (high AMP/ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. wikipedia.orgmdpi.com AMPK activation has also been linked to tumor suppression, as it can inhibit cell growth and proliferation and induce apoptosis. wikipedia.org Some natural compounds, like resveratrol, exert their anticancer effects in part through the activation of AMPK. imrpress.com Agents that activate AMPK can lead to the dephosphorylation and inactivation of prosurvival proteins like Akt. nih.gov While direct evidence of this compound activating AMPK is not yet available, its ability to induce apoptosis and its structural similarity to other natural compounds that modulate kinase activity suggest that this is a plausible mechanism of action that warrants further investigation. minervamedica.itimrpress.com
Protein-Protein Interaction Disruption (e.g., p53-MDM2 Interaction)
The p53 tumor suppressor protein plays a critical role in preventing cancer by inducing cell cycle arrest, senescence, and apoptosis in response to cellular stress. researchgate.net The activity of p53 is tightly regulated by its primary negative regulator, the murine double minute 2 (MDM2) protein. researchgate.netnih.gov MDM2 binds to p53 and promotes its degradation, thereby keeping p53 levels low in normal cells. researchgate.netnih.gov In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to evade apoptosis. researchgate.netnih.gov
Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. researchgate.netmdpi.com Molecular docking and phytochemical screening studies have identified this compound as a potential inhibitor of the p53-MDM2 interaction. researchgate.netnih.gov By binding to the hydrophobic pocket of MDM2, this compound is predicted to block the binding of p53, leading to the stabilization and activation of p53. nih.govresearchgate.net This reactivation of p53 would then trigger the transcription of its target genes, ultimately leading to cell cycle arrest or apoptosis. researchgate.net this compound, along with other phytochemicals like epigallocatechin gallate and nordihydroguaiaretic acid, has been highlighted as a potential natural antagonist of the p53-MDM2 interaction. nih.gov
| Molecular Target | Proposed Effect of this compound | Consequence |
| NF-κB Pathway | Potential Inhibition | Promotion of apoptosis |
| AMPK | Potential Activation | Inhibition of cell growth, induction of apoptosis |
| p53-MDM2 Interaction | Disruption | Reactivation of p53 tumor suppressor function |
Interactions with Biological Macromolecules
The interaction of a drug candidate with biological macromolecules, particularly plasma proteins, is a critical determinant of its pharmacokinetic and pharmacodynamic properties.
Plasma Protein Binding (e.g., Human Serum Albumin (HSA))
Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind to a wide variety of endogenous and exogenous compounds, including many drugs. nih.govplos.org This binding can significantly affect a drug's distribution, metabolism, and excretion. The extent of plasma protein binding influences the concentration of the free, unbound drug available to interact with its target and exert its pharmacological effect. tcichemicals.comrsc.org
While specific studies detailing the binding of this compound to human serum albumin are not extensively documented in the available literature, the general principles of drug-protein interactions are well-established. nih.govplos.org The binding of small molecules to HSA typically occurs within specific binding sites, often referred to as Sudlow's sites I and II, located in subdomains IIA and IIIA, respectively. plos.org These interactions are generally reversible and involve a combination of hydrophobic, electrostatic, and hydrogen bonding forces. plos.orgrsc.org Given the chemical structure of this compound, an anthracenone (B14071504) C-glycoside, it is plausible that it would interact with HSA. nih.gov Further biophysical studies, such as fluorescence spectroscopy, isothermal titration calorimetry, and molecular docking, would be necessary to characterize the binding affinity, stoichiometry, and specific binding site of this compound on HSA. plos.orgrsc.org Understanding this interaction is crucial for the future development of this compound as a potential therapeutic agent.
Preclinical Biological Activity Profile of Alvaradoin E
In Vitro Efficacy in Cell-Based Assays
The in vitro activity of alvaradoin E has been extensively studied, showcasing its potent cytotoxic effects across a range of cancer cell types.
Cytotoxicity in Human Carcinoma Cell Lines
This compound has exhibited strong cytotoxic activity against a panel of human carcinoma cell lines. iiarjournals.orgminervamedica.it Bioactivity-directed fractionation of Alvaradoa haitiensis extracts, guided by activity against the human oral epidermoid carcinoma (KB) cell line, led to the isolation of this compound as a highly potent compound. nih.govnih.gov
Subsequent studies confirmed its significant inhibitory activity against several other human carcinoma cell lines, including prostate carcinoma (LNCaP), colon carcinoma (Col2), and lung carcinoma (Lu1). iiarjournals.orgminervamedica.itgoogle.com The cytotoxic potency of this compound is highlighted by its low IC50 values, which ranged from 0.084 to 0.30 µM across a panel of tumor cells. iiarjournals.org In the KB cell line specifically, this compound demonstrated an IC50 value of 0.050 µM. researchgate.net
Table 1: In Vitro Cytotoxicity of this compound in Human Carcinoma Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| KB | Human Oral Epidermoid Carcinoma | 0.050 researchgate.net |
| LNCaP | Prostate Carcinoma | 0.06 (ED50) scispace.com |
| Col2 | Colon Carcinoma | 0.10 (ED50) scispace.com |
| Lu1 | Lung Carcinoma | Data not available |
IC50: The concentration of a drug that gives half-maximal response. ED50: The dose that produces a therapeutic effect in 50% of the population that takes it.
The mechanism underlying this cytotoxicity has been linked to the induction of apoptosis. iiarjournals.orgresearchgate.net In LNCaP cells, treatment with this compound resulted in chromatin condensation, a key morphological feature of apoptosis. iiarjournals.orgresearchgate.net
Activity in Hematological Malignancy Models
This compound has also shown significant activity in models of hematological malignancies, specifically against the promyelocytic leukemia (HL-60) cell line. iiarjournals.orgminervamedica.it Treatment of HL-60 cells with this compound led to a significant decrease in cell viability and an increase in DNA breakage, further supporting its apoptosis-inducing effects. researchgate.netimrpress.com
In one study, treating HL-60 cells with 0.07 µM of this compound for 24 hours resulted in an 8.6-fold increase in annexin (B1180172) V-FITC binding, a marker of early apoptosis. iiarjournals.orgresearchgate.net Furthermore, treatment with 1.12 µM of this compound for 32 hours led to a 10-fold increase in FITC-dUTP binding in a TUNEL assay, indicating significant DNA fragmentation, a hallmark of late-stage apoptosis. iiarjournals.orgresearchgate.net
Effects on Cells Expressing Telomerase Reverse Transcriptase
The activity of this compound has been evaluated in cells expressing telomerase reverse transcriptase (hTERT-RPE1), an immortalized human retinal pigment epithelial cell line. iiarjournals.orggoogle.com this compound exhibited inhibitory activity against these cells, suggesting a potential interaction with pathways related to cellular immortalization. google.com However, the precise mechanisms and the broader implications of this activity require further investigation.
In Vivo Preclinical Evaluation
The promising in vitro results for this compound prompted its evaluation in in vivo preclinical models to assess its potential therapeutic efficacy.
Antileukemic Activity in Murine Models
This compound has demonstrated antileukemic activity in the P388 murine lymphocytic leukemia model. researchgate.netresearchgate.netresearchgate.net When administered intraperitoneally, this compound showed a modest but significant increase in the lifespan of leukemia-bearing mice, with a 125% T/C (treated vs. control) value at a dose of 0.2 mg/kg per injection. nih.govnih.govresearchgate.nettminehan.comnih.gov This finding established its potential as an antileukemic agent. However, when both the cancer cells and the compound were administered intravenously in the P388 model, this compound was found to be inactive. nih.govscispace.com
Tumor Growth Inhibition in Hollow Fiber Models
The in vivo efficacy of this compound was further investigated using the hollow fiber model, a preliminary in vivo assay that assesses the ability of a compound to inhibit the growth of tumor cells in a physiological environment. iiarjournals.orggoogle.comresearchgate.net In this model, this compound demonstrated significant growth inhibition of KB, LNCaP, and Col2 cells when the fibers were implanted at the intraperitoneal (i.p.) site. iiarjournals.orgresearchgate.netscispace.comnih.gov The growth inhibition was less pronounced when the fibers were implanted subcutaneously (s.c.). researchgate.netimrpress.com
Table 2: In Vivo Tumor Growth Inhibition by this compound in the Hollow Fiber Model
| Cell Line | Implantation Site | Percent Growth Inhibition |
|---|---|---|
| KB | Intraperitoneal (i.p.) | 40.0 - 58.1% google.com |
| LNCaP | Intraperitoneal (i.p.) | 60.3 - 79.3% google.com |
| Col2 | Intraperitoneal (i.p.) | 31.2 - 73.8% google.com |
| KB | Subcutaneous (s.c.) | 0.7 - 10.1% iiarjournals.org |
| LNCaP | Subcutaneous (s.c.) | Not specified |
| Col2 | Subcutaneous (s.c.) | 5.5 - 15.7% iiarjournals.org |
These findings from the hollow fiber assay suggest that this compound can achieve pharmacologically active concentrations in the peritoneal cavity, leading to significant tumor cell growth inhibition. iiarjournals.org The differential activity between the i.p. and s.c. sites may be related to the compound's pharmacokinetic properties.
Comparative Analysis with Related Alvaradoins (e.g., Alvaradoin F)
This compound is a member of the alvaradoin family of compounds, which are anthracenone (B14071504) C-glycosides isolated from plants of the genus Alvaradoa. minervamedica.it A key structural relative for comparative analysis is alvaradoin F. This compound and alvaradoin F are diastereoisomers, specifically epimers that differ only in the stereochemical configuration at the C-10 position. nih.govresearchgate.net this compound possesses the 10S configuration, while alvaradoin F has the 10R configuration. nih.govimrpress.com This subtle stereochemical difference influences their biological activity profiles, providing a valuable basis for preliminary structure-activity relationship (SAR) observations.
Both this compound and alvaradoin F have demonstrated potent cytotoxic activities against various cancer cell lines in preclinical studies. iiarjournals.orgresearchgate.net Bioactivity-directed fractionation of an extract from the leaves of Alvaradoa haitiensis identified this compound and F as the most potent cytotoxic constituents against the human oral epidermoid carcinoma (KB) cell line. imrpress.comscispace.com In this context, this compound exhibited slightly greater potency with an IC50 value of 0.050 µM, compared to alvaradoin F's IC50 value of 0.065 µM. imrpress.comresearchgate.net
Further evaluation against a broader panel of tumor cells revealed that both enantiomers possess potent cytotoxic activity, with IC50 values generally ranging from 0.084 to 0.30 µM. iiarjournals.org The cytotoxic potency of the two compounds was largely comparable across most cell lines tested, with the notable exception of the HL-60 human promyelocytic leukemia cell line, where alvaradoin F appeared to be more active. iiarjournals.org
In addition to in vitro cytotoxicity, both compounds were assessed in the in vivo hollow fiber model, which evaluates the activity of a compound against cancer cells grown in a semi-permeable fiber. iiarjournals.orgresearchgate.net When tested against KB, LNCaP (prostate cancer), and Col2 (colon cancer) cells, both this compound and alvaradoin F demonstrated significant growth inhibition at the intraperitoneal site. imrpress.comiiarjournals.orgresearchgate.net
However, a clearer distinction in their in vivo efficacy emerged from studies using the P388 murine lymphocytic leukemia model. In this model, this compound exhibited modest but discernible antileukemic activity (125% T/C) at an intraperitoneal dose of 0.2 mg/kg. scispace.comnih.govnih.gov In contrast, alvaradoin F was found to be less active, showing a 115% T/C at a higher dose of 0.4 mg/kg. scispace.comnih.gov This difference in in vivo performance led to the selection of this compound for more detailed mechanistic studies into its apoptotic effects. imrpress.comiiarjournals.org
Interactive Data Table: Comparative Cytotoxicity of this compound and Alvaradoin F
Below is a summary of the comparative cytotoxic activity for this compound and alvaradoin F.
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| This compound | KB | IC50 | 0.050 | imrpress.comresearchgate.net |
| Alvaradoin F | KB | IC50 | 0.065 | imrpress.comresearchgate.net |
| This compound | Various Tumor Cells | IC50 | 0.084 - 0.30 | iiarjournals.org |
| Alvaradoin F | Various Tumor Cells | IC50 | 0.084 - 0.30 | iiarjournals.org |
| Alvaradoin F | HL-60 | IC50 | More active than E | iiarjournals.org |
Structure Activity Relationship Sar of Alvaradoin E and Its Analogs
Impact of Stereochemistry on Biological Efficacy (e.g., C-10 Configuration)
A critical factor influencing the biological activity of the alvaradoin series is the stereochemistry at the C-10 position of the anthracenone (B14071504) core, where the sugar moiety is attached. Alvaradoin E and alvaradoin F are diastereoisomers, differing only in their configuration at this chiral center. nih.govresearchgate.net
This compound possesses the (10S) configuration. nih.govnih.gov
Alvaradoin F possesses the (10R) configuration. nih.govresearchgate.net
Comparative biological testing has consistently demonstrated that the (10S) isomer, this compound, is more potent than its (10R) counterpart, alvaradoin F. In vitro cytotoxicity screening against the KB (human oral epidermoid carcinoma) cell line revealed that this compound was the most potent of the isolated compounds, with an IC50 value of 0.050 µM. imrpress.com Alvaradoin F was slightly less active, with an IC50 value of 0.065 µM. researchgate.netimrpress.com
This difference in potency was also observed in in vivo models. In the P388 murine lymphocytic leukemia model, this compound exhibited modest antileukemic activity (125% T/C) at a dose of 0.2 mg/kg. scispace.comnih.govacs.org In the same model, alvaradoin F showed weaker activity (115% T/C) even at a higher, maximally tolerated dose of 0.4 mg/kg. scispace.comnih.gov These findings underscore the importance of the (10S) stereochemistry for optimal biological activity, suggesting that the spatial orientation of the C-glycosidically linked sugar is a key determinant for the compound's interaction with its biological target. nih.govresearchgate.net
Table 1: Impact of C-10 Stereochemistry on Biological Activity
| Compound | C-10 Configuration | Cytotoxicity (KB cells, IC50 µM) | In Vivo Activity (P388 model, %T/C) |
|---|---|---|---|
| This compound | S | 0.050 researchgate.netimrpress.com | 125 scispace.comnih.gov |
| Alvaradoin F | R | 0.065 researchgate.netimrpress.com | 115 scispace.comnih.gov |
Influence of Anthracenone Core Modifications
The core structure of the alvaradoins is a 1,8-dihydroxy-3-methylanthracen-9(10H)-one aglycone. nih.govebi.ac.uk The significance of this tricyclic system and its substitution pattern is highlighted when comparing the glycosylated alvaradoins to the simple aglycone, chrysophanol (B1684469), which was also isolated from Alvaradoa haitiensis. nih.gov
Chrysophanol lacks both the C-10 hydroxyl group and the C-10 sugar substituent that characterize the alvaradoin series. While specific cytotoxicity data for chrysophanol from the same comparative studies are not detailed in the provided results, the potent activity of this compound (IC50 = 0.050 µM) strongly suggests that the presence of the C-10 substituent is crucial for high cytotoxic efficacy. imrpress.com The primary point of structural variation across the known alvaradoins (A-N) is not on the anthracenone core itself, but rather at the C-10 position and on the attached sugar moiety. nih.gov This indicates that the 1,8-dihydroxy-3-methylanthracen-9(10H)-one scaffold serves as an essential foundation, but that biological potency is primarily modulated by the nature of the C-10 glycosidic attachment.
Role of Glycosidic Linkage and Sugar Moiety
The C-glycosidic linkage and the nature of the attached sugar are pivotal for the biological activity of alvaradoins. This linkage connects the sugar directly to the anthracenone core via a stable carbon-carbon bond, a feature that distinguishes it from more easily hydrolyzed O-glycosidic bonds. vulcanchem.comkhanacademy.org The structure of the sugar itself, specifically its acylation pattern, appears to be a major determinant of cytotoxic potency.
Alvaradoins E-N are all C-glycosides of α-L-lyxopyranose attached at the C-10 position of the aglycone. nih.govnih.govebi.ac.uk The variation among these compounds lies in the type and position of acyl groups on the lyxopyranose ring.
This compound features a 1-O-acetyl group on the sugar. nih.gov
Alvaradoin L is substituted with a 2-O-senecioyl group. ebi.ac.uk
Other analogs possess different acylation patterns, such as in alvaradoin I which has both a 1-O-acetyl and a 3-O-senecioyl group. vulcanchem.com
Table 2: Influence of Sugar Moiety Acylation on Cytotoxicity
| Compound | Acylation on Lyxopyranose Moiety | Cytotoxicity (KB cells, IC50 µM) |
|---|---|---|
| This compound | 1-O-acetyl nih.gov | 0.050 researchgate.netimrpress.com |
| Alvaradoin F | 1-O-acetyl | 0.065 researchgate.netimrpress.com |
| Alvaradoins G-N | Varied/Other Acylations | ~10-fold less potent than E/F researchgate.net |
Advanced Methodologies in Alvaradoin E Research
In Vitro Cellular Assays for Mechanistic Studies
A variety of in vitro assays have been crucial in understanding how Alvaradoin E affects cellular processes at a microscopic level. These assays have provided detailed insights into the compound's ability to induce apoptosis, or programmed cell death, in cancer cell lines.
DAPI Staining for Chromatin Analysis
DAPI (4′,6-diamidino-2-phenylindole) staining is a fluorescent staining technique used to visualize nuclear DNA. betalifesci.comlunaphore.com In the context of this compound research, DAPI staining has been employed to observe morphological changes in the nucleus of cancer cells, which are characteristic of apoptosis. iiarjournals.orgnih.gov
When LNCaP human prostate cancer cells were treated with this compound, subsequent DAPI staining revealed significant chromatin condensation and nuclear fragmentation. iiarjournals.orgnih.gov These are hallmark features of cells undergoing apoptosis. The extent of these changes was observed to be dependent on the concentration of this compound and the duration of exposure. iiarjournals.org Specifically, at concentrations of 0.4, 2, 10, or 50 µM for 24 hours, this compound induced apoptosis in 17%, 30%, 43%, and 84.7% of LNCaP cells, respectively, compared to only 0.3% in control cells. iiarjournals.org After 48 hours of treatment, the apoptotic rates were 15%, 32%, 42.3%, and 76.7% for the same concentrations. iiarjournals.org
Table 1: Effect of this compound on Apoptosis in LNCaP Cells using DAPI Staining
| Concentration (µM) | Apoptosis % (24 hours) | Apoptosis % (48 hours) |
| 0 (Control) | 0.3 | 2.7 |
| 0.4 | 17 | 15 |
| 2 | 30 | 32 |
| 10 | 43 | 42.3 |
| 50 | 84.7 | 76.7 |
DiOC6 Uptake for Mitochondrial Membrane Potential Assessment
The fluorescent dye DiOC6 (3,3'-dihexyloxacarbocyanine iodide) is used to measure the mitochondrial membrane potential. nih.govumich.edu A decrease in the uptake of this dye is indicative of a loss of mitochondrial membrane potential, an early event in the apoptotic cascade. umich.edu
Studies involving this compound have utilized DiOC6 uptake assays to investigate its effect on mitochondrial function in LNCaP cells. iiarjournals.orgnih.gov Treatment with this compound led to a dose-dependent decrease in DiOC6 uptake, signifying depolarization of the mitochondrial membrane. iiarjournals.orgresearchgate.net This effect was observed after 12 hours of exposure to concentrations ranging from 0.07 to 1.12 µM, providing further evidence that this compound initiates apoptosis through the mitochondrial pathway. iiarjournals.orgnih.gov
Annexin (B1180172) V-FITC Staining for Apoptosis Detection
Annexin V-FITC staining is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. bdbiosciences.comserva.de
In research on this compound, this assay was performed on HL-60 human promyelocytic leukemia cells. nih.govresearchgate.net Treatment with 0.07 µM this compound for 24 hours resulted in a significant increase in Annexin V-FITC binding, from 3% in control cells to 25.9%. iiarjournals.orgnih.gov This 8.6-fold increase demonstrates the potent ability of this compound to induce early apoptotic changes in leukemia cells. iiarjournals.orgresearchgate.net
TUNEL Assay for DNA Fragmentation Analysis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a later-stage characteristic of apoptosis. researchgate.netibbiotech.com
The TUNEL assay was used to further confirm the apoptotic effects of this compound on HL-60 cells. iiarjournals.orgresearchgate.net After a 32-hour treatment with 1.12 µM this compound, the percentage of cells with fragmented DNA, as indicated by FITC-dUTP binding, increased from 1.2% in the control group to 12.1%. iiarjournals.orgnih.gov This represents a 10-fold increase and provides strong evidence of apoptosis induction by the compound. iiarjournals.orgresearchgate.net
In Vivo Preclinical Model Systems
To evaluate the potential therapeutic efficacy of this compound in a living organism, researchers have utilized preclinical animal models.
Murine Lymphocytic Leukemia Models
The P388 murine lymphocytic leukemia model is a standard in vivo system for screening potential anticancer agents. nih.govwiley-vch.de In this model, mice are implanted with P388 leukemia cells and then treated with the test compound.
This compound has demonstrated discernible antileukemic activity in the P388 mouse model. researchgate.netnih.gov These in vivo findings, coupled with the detailed mechanistic insights from in vitro assays, underscore the potential of this compound as an anticancer agent. iiarjournals.org
Hollow Fiber Implant Models
The in vivo activity of this compound has been assessed using the hollow fiber implant model, a method developed to bridge the gap between in vitro cell-based assays and traditional in vivo xenograft studies. iiarjournals.orgnih.gov In this model, cancer cells are encapsulated within porous, biocompatible hollow fibers, which are then implanted into a host, typically a mouse, at different physiological sites such as intraperitoneal (i.p.) and subcutaneous (s.c.). iiarjournals.orgrepligen.com This technique allows for the evaluation of a compound's ability to reach tumor cells in distinct environments and exert a biological effect, while also considering the host's metabolism. iiarjournals.orgnih.gov
This compound, along with its stereoisomer alvaradoin F, demonstrated significant and comparable growth inhibitory effects against various human cancer cell lines when tested in the hollow fiber model. iiarjournals.orgresearchgate.net The cell lines tested included human oral epidermoid carcinoma (KB), human prostate cancer (LNCaP), and human colon adenocarcinoma (Col2). iiarjournals.orgresearchgate.net Research showed that this compound produced considerable growth inhibition at the intraperitoneal implant site. researchgate.net For instance, against LNCaP cells, this compound showed between 60-80% growth inhibition. nih.gov However, the activity was notably lower at the subcutaneous site, suggesting that the compound's efficacy may be influenced by the physiological compartment. nih.govresearchgate.net The hollow fiber assay results for this compound were instrumental in demonstrating its potential as an anticancer agent and prompted further investigation into its mechanisms, such as apoptosis induction. iiarjournals.orgresearchgate.net
Table 1: Growth Inhibitory Effects of this compound in the Hollow Fiber Model Data sourced from Mi et al. as cited in nih.gov
| Cell Line | In Vitro ED₅₀ (µM) | Growth Inhibition % (Intraperitoneal) | Growth Inhibition % (Subcutaneous) |
|---|---|---|---|
| KB | 0.23 | 40 - 58 | 5 - 11 |
| LNCaP | 0.14 | 60 - 80 | 10 - 19 |
| Col2 | 0.23 | 31 - 74 | 6 - 16 |
Computational and In Silico Approaches
Molecular Docking for Target Interaction Prediction (e.g., p53-MDM2)
Molecular docking has been employed to investigate the potential of this compound to interfere with specific protein-protein interactions that are critical in cancer progression. researchgate.netnih.gov One of the key interactions studied is between the tumor suppressor protein p53 and its primary negative regulator, murine double minute 2 (MDM2). researchgate.netnih.gov The MDM2 protein binds to p53, leading to its degradation and thereby suppressing its tumor-fighting activities. researchgate.net Inhibition of the p53-MDM2 interaction is a significant therapeutic strategy for reactivating p53. nih.gov
Computational studies have explored this compound as a potential inhibitor of this interaction. researchgate.netnih.gov These in silico analyses hypothesize that certain structural motifs in phytochemicals might enable them to bind to the hydrophobic cleft of MDM2, the same site where p53 binds. researchgate.netnih.gov By occupying this cleft, this compound could physically block the p53-MDM2 interaction, leading to the stabilization and reactivation of p53. researchgate.netnih.gov this compound was identified as a potential inhibitor through these computational screening approaches. researchgate.netresearchgate.net
Phytochemical Screening for Inhibitor Identification
In conjunction with molecular docking, large-scale phytochemical screening has been used as a computational strategy to identify natural compounds capable of acting as antagonists to the p53-MDM2 interaction. researchgate.netnih.gov In one such study, a library of 2,295 phytochemicals was virtually screened to find candidates that could potentially inhibit the p53-MDM2 complex. researchgate.netnih.gov
From this extensive library, this compound was identified as one of four promising phytochemicals with the potential to be an effective inhibitor. researchgate.netnih.gov The other compounds identified in this specific screening were epigallocatechin gallate, alvaradoin M, and nordihydroguaiaretic acid. researchgate.netnih.gov This in silico screening process serves as an efficient preliminary step to narrow down candidates from a vast pool of natural compounds for further experimental validation. researchgate.net
Biophysical Characterization Techniques
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction. springernature.com This method allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. springernature.comwhiterose.ac.uk
In the context of this compound research, ITC has been utilized to characterize its binding affinity to human serum albumin (HSA), a major plasma protein responsible for the transport of many drugs and molecules in the bloodstream. researchgate.netacs.orgacs.org These studies revealed that this compound and its isomer, alvaradoin F, exhibit a good affinity for HSA. researchgate.netacs.orgacs.org Understanding the binding thermodynamics with transport proteins like HSA is crucial, as this interaction significantly influences the distribution and availability of a compound in the body.
Fluorescence Binding Studies
Fluorescence spectroscopy is another key biophysical method used to investigate binding interactions. acs.org In the study of this compound, fluorescence binding studies were conducted to complement the ITC data regarding its interaction with HSA. researchgate.netacs.orgacs.org
Additionally, fluorescence-based assays have been used to explore whether this compound interacts with DNA. acs.org A common method for this is the ethidium (B1194527) bromide displacement assay. Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence. A compound that can displace the dye from DNA will cause a quenching of this fluorescence. When increasing concentrations of this compound were introduced to a complex of ethidium bromide and calf thymus DNA (CT DNA), only a small decrease in fluorescence emission intensity was observed. acs.org The extrapolated concentration required to reduce the initial fluorescence by 50% (C50 value) was 240 μM, indicating a very weak association with duplex nucleic acids. acs.org This finding suggests that direct DNA intercalation is not the primary mechanism of action for this compound, despite its structural similarities to other C-aryl glycoside natural products. acs.org
Omics-Based Approaches (e.g., Microarray Analysis for Gene Expression)arvojournals.org
The comprehensive study of bioactive compounds like this compound is increasingly benefiting from the application of advanced "omics" technologies. nih.gov These high-throughput methods, including genomics, transcriptomics, proteomics, and metabolomics, allow for a global analysis of biological molecules and their interactions within a system. nih.gov In the context of this compound research, transcriptomics, particularly through microarray analysis, holds significant potential for elucidating the compound's intricate mechanisms of action. arvojournals.orgresearchgate.net
Microarray analysis enables the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue sample. nih.gov This powerful tool can provide a snapshot of the cellular response to a specific treatment, such as exposure to this compound. By comparing the gene expression profiles of cancer cells treated with this compound to untreated control cells, researchers can identify genes that are either up-regulated or down-regulated by the compound. researchgate.net This information is crucial for pinpointing the specific cellular pathways and biological processes that are modulated by this compound, offering insights that extend beyond its known pro-apoptotic effects. researchgate.net
While specific microarray studies on this compound are not yet widely published in peer-reviewed literature, the known biological activities of the compound allow for a hypothetical projection of the potential findings from such an investigation. Given that this compound induces apoptosis, or programmed cell death, in cancer cell lines, a microarray analysis would likely reveal significant changes in the expression of genes that regulate this process. researchgate.netresearchgate.net
For instance, one would anticipate the up-regulation of pro-apoptotic genes and the down-regulation of anti-apoptotic genes. The p53 tumor suppressor pathway, a critical regulator of cell cycle and apoptosis, is a likely candidate for modulation by this compound. researchgate.net Therefore, a microarray experiment could be expected to show altered expression of p53 target genes.
The following interactive table represents a hypothetical dataset from a microarray analysis of a cancer cell line treated with this compound. This data is illustrative and serves to demonstrate the type of results that such an experiment could yield.
Hypothetical Microarray Data for this compound-Treated Cancer Cells
| Gene Name | Gene Symbol | Function | Fold Change (Hypothetical) | Regulation |
| BCL2-associated X protein | BAX | Pro-apoptotic | 3.5 | Up-regulated |
| B-cell lymphoma 2 | BCL2 | Anti-apoptotic | -4.2 | Down-regulated |
| Cyclin-dependent kinase inhibitor 1A | CDKN1A (p21) | Cell cycle arrest | 2.8 | Up-regulated |
| Caspase 3 | CASP3 | Executioner caspase in apoptosis | 3.1 | Up-regulated |
| Tumor necrosis factor | TNF | Pro-inflammatory/Pro-apoptotic | 2.5 | Up-regulated |
| Survivin | BIRC5 | Inhibitor of apoptosis | -3.8 | Down-regulated |
| MYC Proto-Oncogene | MYC | Cell proliferation | -2.9 | Down-regulated |
| Vascular Endothelial Growth Factor A | VEGFA | Angiogenesis | -2.1 | Down-regulated |
The analysis of such data would provide a more comprehensive understanding of the molecular pharmacology of this compound. nih.gov By identifying the key genes and pathways affected, researchers can uncover novel therapeutic targets and potentially develop combination strategies to enhance the compound's anticancer efficacy. Furthermore, omics-based approaches can help in identifying biomarkers that could predict a patient's response to treatment with this compound, paving the way for personalized medicine applications. nih.gov The integration of transcriptomic data with other omics data, such as proteomics and metabolomics, would offer an even more detailed and systems-level view of the biological effects of this promising natural product. jbei.org
Future Research Directions
Elucidation of Unexplored Molecular Targets
The current understanding of alvaradoin E's mechanism of action is largely centered on its ability to induce apoptosis, or programmed cell death. minervamedica.it Studies have shown that treatment with this compound leads to classic apoptotic events, including chromatin condensation, dose-dependent depolarization of the mitochondrial membrane, and an increase in DNA fragmentation. nih.govresearchgate.netnih.gov
Observed Apoptotic Effects of this compound
| Assay Type | Cell Line | Observation | Reference |
|---|---|---|---|
| DAPI Nuclear Staining | LNCaP (Prostate Cancer) | Chromatin condensation, a hallmark of early apoptosis. | nih.gov |
| DiOC6 Uptake Assay | LNCaP (Prostate Cancer) | Dose-dependent mitochondrial membrane depolarization. | researchgate.net |
| Annexin (B1180172) V-FITC Assay | HL-60 (Leukemia) | 8.6-fold increase in annexin V binding, indicating externalization of phosphatidylserine (B164497). | researchgate.net |
| TUNEL Assay | HL-60 (Leukemia) | 10-fold increase in FITC-dUTP binding, indicating significant DNA fragmentation. | researchgate.net |
While these findings establish apoptosis as a key mechanism, a comprehensive understanding of the specific molecular targets that initiate this cascade is still lacking. minervamedica.it Future research should prioritize the identification of the direct binding partners of this compound. In-silico studies have suggested that this compound could be a potential inhibitor of the p53-MDM2 interaction, a critical pathway that regulates apoptosis. researchgate.netscience.gov Experimental validation of this interaction is a crucial next step.
Furthermore, research should extend beyond apoptosis to investigate other forms of regulated cell death, such as necroptosis and pyroptosis, which may also contribute to this compound's cytotoxicity. nih.govfrontiersin.org The compound's activity in cells expressing telomerase reverse transcriptase also suggests that telomerase inhibition could be another unexplored mechanism of action warranting investigation. minervamedica.it Identifying these upstream targets and alternative pathways is essential for explaining the compound's potent activity and for identifying potential biomarkers for patient stratification in future clinical applications. nih.govnih.gov
Optimization of Synthetic Pathways for Scalability
The advancement of this compound from a laboratory curiosity to a viable therapeutic candidate hinges on the development of a scalable and efficient synthetic pathway. The total synthesis of this compound has been successfully achieved on a laboratory scale. rsc.org However, scaling up the synthesis of complex natural products for industrial production presents significant challenges. d-nb.infopharmafeatures.com
Key challenges in scaling up the synthesis of a molecule like this compound include:
Process Efficiency: Laboratory methods often prioritize feasibility over yield and may use reagents that are too expensive or hazardous for large-scale production. pharmafeatures.com
Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors, leading to temperature gradients, side reactions, and reduced yields. pharmafeatures.com
Impurity Profile: Minor impurities at a small scale can accumulate to significant levels during large-scale synthesis, complicating purification and affecting the final product's quality. pharmafeatures.com
Stereochemical Control: Maintaining the precise stereochemistry of the C-glycosidic bond and at the C-10 position, which is crucial for biological activity, can be challenging to control consistently on a large scale. beilstein-journals.org
Rational Design of Potent Analogues Based on SAR
Preliminary structure-activity relationship (SAR) studies have provided initial insights into the structural features of alvaradoins that are critical for their cytotoxic activity. researchgate.net Bioactivity-directed fractionation of Alvaradoa haitiensis led to the isolation of several alvaradoin analogues (E-N), and their evaluation has formed the basis of our current SAR understanding. researchgate.net
Preliminary SAR Observations for Alvaradoin Analogues
| Compound | Key Structural Feature | Relative Potency | Implication for SAR | Reference |
|---|---|---|---|---|
| This compound | 10S stereoisomer | Highly potent | Stereochemistry at the C-10 position is a critical determinant of activity. | nih.govresearchgate.net |
| Alvaradoin F | 10R stereoisomer | Potent, but slightly less than E | nih.gov | |
| Other Analogues (G-N) | Variations in the acetyl group on the sugar moiety | Generally less potent than E and F | The nature of the substituent on the lyxopyranose sugar influences cytotoxicity. | researchgate.net |
The existing data, particularly the difference in potency between the 10S (this compound) and 10R (alvaradoin F) epimers, underscores the importance of the stereochemistry at the aglycone core. nih.govresearchgate.net Future research should leverage these preliminary findings for the rational design of new, more potent, and selective analogues. nih.govresearchgate.net
This can be achieved through:
Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to model the interaction of alvaradoin analogues with their putative targets (e.g., the p53-MDM2 complex). researchgate.netresearchgate.net
Systematic Modification: Synthesizing a library of new analogues with targeted modifications to both the anthracenone (B14071504) scaffold and the sugar moiety to systematically explore the chemical space and refine the SAR. researchgate.netacs.org
Bioisosteric Replacement: Introducing bioisosteres for the acetyl group or other functionalities to improve metabolic stability and pharmacokinetic properties without sacrificing potency. lamarr-institute.org
By combining computational design with synthetic chemistry, it will be possible to develop novel this compound analogues with enhanced therapeutic profiles, potentially leading to the discovery of a clinical candidate for cancer therapy. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design a robust experimental protocol to isolate and characterize Alvaradoin E from natural sources?
- Methodological Answer : Begin with a systematic literature review to identify extraction methods (e.g., solvent-based, chromatographic techniques) and validate them using pilot experiments. Control variables such as temperature, pH, and solvent polarity to optimize yield. Use spectroscopic techniques (NMR, MS) for structural elucidation, and cross-reference data with existing databases to confirm purity. Include replication steps to ensure reproducibility .
Q. What strategies are recommended for conducting a comprehensive literature review on this compound’s bioactivity?
- Methodological Answer : Employ databases like PubMed, SciFinder, and Web of Science with keywords "this compound," "phytochemical analysis," and "bioactivity." Filter results by publication date (last 10 years) and study type (in vitro/in vivo). Critically assess methodologies in primary sources: note sample sizes, control groups, and statistical methods. Create a comparative table summarizing bioactivity findings, including contradictory results .
Q. How should researchers select analytical techniques for quantifying this compound in complex matrices?
- Methodological Answer : Prioritize techniques based on sensitivity and specificity. For low-concentration samples, use HPLC-MS with internal standards. Validate methods via calibration curves and spike-recovery experiments. Compare results with orthogonal methods (e.g., UV-Vis spectroscopy) to rule out matrix interference. Document instrument parameters and validation metrics in appendices for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Perform a meta-analysis to identify variability sources. Compare experimental designs: differences in cell lines, dosage, or exposure times may explain discrepancies. Use statistical tools (e.g., funnel plots) to detect publication bias. Replicate key studies under standardized conditions and publish negative results to reduce bias. Highlight methodological limitations in existing literature .
Q. What approaches are effective for integrating this compound data from heterogeneous studies (e.g., in silico, in vitro, in vivo) into a unified mechanistic model?
- Methodological Answer : Apply systems biology tools (e.g., pathway analysis software) to map bioactivity data onto molecular networks. Validate hypotheses using knockout models or siRNA silencing in relevant pathways. Use dose-response meta-analysis to quantify effect sizes across study types. Ensure interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can researchers optimize synthetic protocols for this compound to address low yield and scalability challenges?
- Methodological Answer : Use design of experiments (DoE) to test reaction parameters (catalyst concentration, reaction time). Apply green chemistry principles (e.g., solvent-free reactions) to improve sustainability. Characterize intermediates via XRD or FTIR to identify bottlenecks. Collaborate with computational chemists to model reaction pathways and predict optimal conditions .
Q. What methodologies are recommended for assessing this compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using radiolabeled this compound in animal models. Employ LC-MS/MS for plasma concentration analysis. Compare bioavailability across administration routes (oral vs. intravenous). Use PBPK (Physiologically Based Pharmacokinetic) modeling to extrapolate findings to humans. Publish raw data in repositories for peer validation .
Data Management and Reproducibility
Q. How should researchers document and share this compound-related data to ensure reproducibility?
- Methodological Answer : Follow the TRIPOD (Transparent Reporting of a Multivariable Prediction Model) guidelines for experimental data. Include metadata such as instrument calibration dates, raw data files, and code for statistical analysis in supplementary materials. Use platforms like Zenodo or Figshare for open access, ensuring compliance with GDPR for sensitive data .
Q. What steps mitigate bias when interpreting this compound’s therapeutic potential in early-stage studies?
- Methodological Answer : Pre-register study protocols on platforms like ClinicalTrials.gov or OSF. Use blinded data analysis and independent replication. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. Disclose funding sources and conflicts of interest in publications .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
